2-Bromo-3-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-Bromo-3-fluoroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 2 and 3 positions, respectively, and a carboxylic acid group at the 4 position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-fluoroquinoline-4-carboxylic acid typically involves a series of halogenation and carboxylation reactions. One common method starts with the halogenation of quinoline derivatives to introduce the bromine and fluorine atoms. This is followed by deprotonation and carboxylation to introduce the carboxylic acid group at the 4 position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and carboxylation processes. These processes are optimized for high yield and purity, often using specialized equipment and reagents to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Bromo-3-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-fluoroquinoline-4-carboxylic acid is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoroquinoline-2-carboxylic acid
- 2-Fluoroquinoline-4-carboxylic acid
- 3-Fluoroquinoline-4-carboxylic acid
Uniqueness
2-Bromo-3-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms, along with the carboxylic acid group, makes it a versatile compound for various applications .
Properties
CAS No. |
834884-13-8 |
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Molecular Formula |
C10H5BrFNO2 |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-bromo-3-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-9-8(12)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H,14,15) |
InChI Key |
SYYOZVMBKLKATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)F)C(=O)O |
Origin of Product |
United States |
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